2-[(4-Methoxybenzyl)sulfanyl]-4,6-diphenylpyrimidine
Description
2-[(4-Methoxybenzyl)sulfanyl]-4,6-diphenylpyrimidine is a pyrimidine derivative characterized by a 4,6-diphenyl-substituted core and a 4-methoxybenzylsulfanyl group at the 2-position. Pyrimidines are heterocyclic aromatic compounds with widespread applications in medicinal chemistry, materials science, and organic electronics.
Properties
Molecular Formula |
C24H20N2OS |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methylsulfanyl]-4,6-diphenylpyrimidine |
InChI |
InChI=1S/C24H20N2OS/c1-27-21-14-12-18(13-15-21)17-28-24-25-22(19-8-4-2-5-9-19)16-23(26-24)20-10-6-3-7-11-20/h2-16H,17H2,1H3 |
InChI Key |
JTHNDEFDLXALMG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-4,6-DIPHENYLPYRIMIDINE typically involves multiple steps. One common method starts with the preparation of 4,6-diphenylpyrimidine, which is then functionalized with a methoxyphenylmethylsulfanyl group. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-4,6-DIPHENYLPYRIMIDINE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
The pyrimidine ring system is well-known for its diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial effects. The incorporation of sulfanyl and methoxybenzyl groups into the pyrimidine structure enhances its biological profile.
Anticancer Activity
Recent studies have indicated that derivatives of pyrimidines exhibit significant anticancer properties. For instance, compounds with similar structural motifs have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Research indicates that the presence of the methoxy group can enhance lipophilicity, potentially improving cellular uptake and bioavailability .
Antimicrobial Properties
Pyrimidine derivatives have also demonstrated promising antimicrobial activity. The sulfanyl group in 2-[(4-Methoxybenzyl)sulfanyl]-4,6-diphenylpyrimidine may contribute to its ability to disrupt microbial cell membranes or interfere with metabolic pathways essential for microbial survival. Studies have reported that modifications in the pyrimidine structure can lead to enhanced activity against a range of bacteria and fungi .
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between chemical structure and biological activity is crucial for drug design. SAR studies on related pyrimidine compounds suggest that variations in substituents significantly affect their pharmacological properties. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the compound's reactivity and interaction with biological targets .
Synthesis and Derivatives Development
The synthesis of 2-[(4-Methoxybenzyl)sulfanyl]-4,6-diphenylpyrimidine can be achieved through several methods, including multicomponent reactions that simplify the process of obtaining diverse derivatives. These synthetic strategies allow for the exploration of various substituents on the pyrimidine core, which can lead to compounds with enhanced activity profiles .
Case Studies in Synthesis
A notable case study involved the synthesis of a series of pyrimidine derivatives where modifications at specific positions led to increased potency against certain cancer cell lines. The study utilized a combination of computational modeling and experimental validation to optimize the structure for better activity .
Potential Therapeutic Applications
Given its diverse biological activities, 2-[(4-Methoxybenzyl)sulfanyl]-4,6-diphenylpyrimidine holds potential for therapeutic applications in several areas:
- Anticancer Therapy : Targeting specific cancer types where traditional therapies fail.
- Antimicrobial Treatments : Developing new antibiotics in response to rising resistance.
- Anti-inflammatory Drugs : Exploring its use in conditions characterized by chronic inflammation.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism by which 2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-4,6-DIPHENYLPYRIMIDINE exerts its effects involves interactions with specific molecular targets and pathways. For example, its potential antimicrobial activity may involve inhibition of key enzymes or disruption of cellular processes in microorganisms. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Data Table
Key Findings and Implications
- Biological Potential: The target compound’s structural similarity to VB1/VB8 suggests promise as a dual MAO-A/AChE inhibitor, though its 4-methoxybenzylsulfanyl group may alter pharmacokinetics or selectivity .
- Materials Science : Unlike TADF-active pyrimidines (e.g., PXZ-PYR), the target compound’s optoelectronic properties remain unexplored, highlighting a research gap .
- Synthetic Flexibility : The sulfanyl group’s introduction via nucleophilic substitution aligns with methods for related compounds, enabling modular derivatization .
Biological Activity
2-[(4-Methoxybenzyl)sulfanyl]-4,6-diphenylpyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its antitumor and antimicrobial properties, along with relevant case studies and research findings.
Chemical Structure
The compound features a pyrimidine core substituted with a methoxybenzyl sulfanyl group and two phenyl groups at the 4 and 6 positions. The structural formula can be represented as follows:
Biological Activity Overview
The biological activities of 2-[(4-Methoxybenzyl)sulfanyl]-4,6-diphenylpyrimidine have been explored in various studies, highlighting its potential as an anticancer agent and its efficacy against specific pathogens.
Antitumor Activity
Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant anti-proliferative effects against various cancer cell lines. For instance, a study evaluated several pyrimidine derivatives, including 2-[(4-Methoxybenzyl)sulfanyl]-4,6-diphenylpyrimidine, against human tumor cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells. The results indicated that this compound exhibited notable cytotoxicity with IC50 values ranging from 10 to 30 µM across different cell lines .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| HeLa | 25 | Cell cycle arrest |
| A549 | 20 | Inhibition of proliferation |
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity. A study assessed its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the range of 50 to 100 µg/mL, indicating moderate antibacterial activity .
| Bacterial Strain | MIC (µg/mL) | Effectiveness |
|---|---|---|
| Staphylococcus aureus | 50 | Moderate inhibition |
| Escherichia coli | 100 | Moderate inhibition |
Case Studies
- Anticancer Efficacy : In a controlled study involving human cancer cell lines, treatment with 2-[(4-Methoxybenzyl)sulfanyl]-4,6-diphenylpyrimidine resulted in a significant reduction in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment, suggesting that the compound triggers programmed cell death pathways .
- Synergistic Effects with Other Agents : Research has indicated that when combined with conventional chemotherapeutics like doxorubicin, the compound enhances the overall cytotoxic effect on cancer cells. This synergistic effect was attributed to the compound's ability to inhibit drug efflux pumps, thereby increasing intracellular drug concentration .
- In Vivo Studies : Preliminary animal studies have shown that the administration of this compound leads to a decrease in tumor size in xenograft models. The observed effects were accompanied by a reduction in angiogenesis markers within the tumor microenvironment .
Q & A
Q. What are the established synthetic routes for 2-[(4-Methoxybenzyl)sulfanyl]-4,6-diphenylpyrimidine, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, thiol-containing intermediates (e.g., 4-methoxybenzyl mercaptan) react with halogenated pyrimidine precursors under basic conditions. Optimization involves adjusting catalysts (e.g., Pd-based catalysts for coupling), solvents (polar aprotic solvents like DMF), and temperature (80–120°C). Computational reaction path searches using quantum chemical calculations (e.g., DFT) can predict intermediates and transition states, narrowing experimental parameters . Statistical Design of Experiments (DoE) methods, such as factorial designs, reduce trial-and-error by systematically varying factors like stoichiometry, time, and temperature to maximize yield .
Q. Example Table: Reaction Condition Optimization
| Factor | Range Tested | Optimal Value (Yield%) |
|---|---|---|
| Catalyst Loading | 0.5–5 mol% Pd | 2.5 mol% (78%) |
| Reaction Time | 6–24 hours | 12 hours (82%) |
| Temperature | 60–120°C | 100°C (85%) |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : 1H/13C NMR identifies substituents (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons at δ 6.8–8.2 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the diphenylpyrimidine core .
- X-ray Crystallography : Determines absolute configuration and intermolecular interactions (e.g., π-π stacking of phenyl groups). A recent study achieved an R factor of 0.046 using single-crystal X-ray diffraction, confirming the sulfanyl group’s spatial orientation .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., [M+H]+ at m/z 447.12).
Advanced Research Questions
Q. How can computational methods predict the reactivity and electronic properties of 2-[(4-Methoxybenzyl)sulfanyl]-4,6-diphenylpyrimidine?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the sulfanyl group’s HOMO energy (-6.2 eV) suggests susceptibility to oxidation. Molecular dynamics simulations model solvation effects, showing enhanced stability in toluene vs. water. Reaction path searches using IRC (Intrinsic Reaction Coordinate) analysis identify plausible mechanisms for functionalization (e.g., electrophilic aromatic substitution at the 4-methoxybenzyl group) .
Q. Example Table: DFT-Calculated Properties
| Property | Value (eV) | Relevance |
|---|---|---|
| HOMO Energy | -6.2 | Oxidative stability |
| LUMO Energy | -1.8 | Electron affinity |
| Band Gap | 4.4 | Photochemical activity |
Q. What strategies address contradictions in experimental data, such as variable reaction yields or unexpected byproducts?
- Methodological Answer : Contradictions often arise from uncontrolled variables (e.g., trace moisture, oxygen sensitivity). Solutions include:
- Reproducibility Protocols : Standardize inert atmosphere (N2/Ar glovebox) and solvent drying (molecular sieves).
- Byproduct Analysis : LC-MS or GC-MS identifies side products (e.g., disulfide formation from sulfanyl oxidation).
- Statistical Analysis : Multivariate regression in DoE isolates critical factors affecting yield variability . For instance, a Plackett-Burman design revealed that residual oxygen accounts for 15% yield loss in sulfanyl-containing reactions .
Q. How can Design of Experiments (DoE) optimize the synthesis and functionalization of this compound?
- Methodological Answer : DoE applies factorial or response surface designs to explore multifactor interactions. For example:
- Central Composite Design : Optimizes three factors (catalyst loading, temperature, solvent polarity) across 20 experiments to maximize yield (85–92%) and minimize byproducts (<5%) .
- Taguchi Methods : Robustly screen parameters for scale-up (e.g., identifying temperature as the most influential factor with a signal-to-noise ratio > 4) .
Q. Example Table: DoE Parameters for Scale-Up
| Factor | Low Level | High Level | Optimal |
|---|---|---|---|
| Temperature (°C) | 80 | 120 | 100 |
| Pressure (bar) | 1 | 5 | 3 |
| Stirring Rate (rpm) | 200 | 600 | 400 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
